KRAS G12C inhibitor 21 is a targeted therapeutic agent designed to inhibit the activity of the KRAS G12C mutant protein, which is implicated in various cancers, particularly non-small cell lung cancer. The compound functions by covalently binding to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state. This mechanism is crucial as the KRAS G12C mutation is one of the most common oncogenic alterations found in human tumors, making it a significant target for cancer therapy.
The development of KRAS G12C inhibitors, including compound 21, emerged from extensive research into the RAS family of proteins and their role in oncogenesis. The first successful targeting of KRAS G12C was reported by researchers who identified a pocket within the protein that could be exploited for drug design. Subsequent studies have led to the synthesis and clinical evaluation of several inhibitors, with compound 21 being one of the latest entrants into this therapeutic landscape.
KRAS G12C inhibitor 21 belongs to a class of drugs known as covalent inhibitors. These compounds are characterized by their ability to form irreversible bonds with specific amino acids in target proteins, thereby inhibiting their function. In the case of KRAS G12C inhibitor 21, it specifically targets the mutant form of KRAS, which has a unique cysteine residue not present in the wild-type protein.
The synthesis of KRAS G12C inhibitor 21 typically involves several key steps:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to ensure high yield and purity. Advanced techniques such as NMR spectroscopy and mass spectrometry are used for structural confirmation and purity assessment.
The molecular structure of KRAS G12C inhibitor 21 can be described as follows:
Structural data can include:
The primary chemical reaction involving KRAS G12C inhibitor 21 is its covalent binding to the cysteine residue in the KRAS G12C protein. This reaction can be described as follows:
Kinetics of this reaction can be influenced by factors such as:
The mechanism by which KRAS G12C inhibitor 21 exerts its effects involves several steps:
Studies have shown that treatment with KRAS G12C inhibitors can lead to reduced phosphorylation of downstream effectors such as extracellular signal-regulated kinase (ERK), indicating effective inhibition of signaling pathways involved in tumor growth.
Characterization studies often include:
KRAS G12C inhibitor 21 has significant applications in cancer research and therapy:
The pursuit of KRAS-targeted therapies represents a decades-long challenge in oncology, marked by initial failures and culminating in recent breakthroughs. The KRAS oncogene, discovered in 1967 through the Kirsten murine sarcoma virus, was identified as a critical driver in human cancers by 1982 when missense mutations in codon 12 (e.g., G12C) were linked to tumorigenesis in lung and colon carcinomas [1]. For over 30 years, KRAS was deemed "undruggable" due to its smooth protein surface, picomolar affinity for GTP/GDP, and absence of traditional deep hydrophobic binding pockets [4] [6]. Early strategies focused on indirect targeting, including:
A paradigm shift occurred in 2013 with the discovery of the switch-II pocket (S-IIP). Researchers used covalent tethering screens to identify a cryptic allosteric pocket adjacent to the mutated cysteine residue (Cys12) in the GDP-bound state of KRAS G12C [1] [4]. This pocket, invisible in GTP-bound conformations, enabled the design of covalent inhibitors exploiting the nucleophilic thiol group of Cys12. The prototype inhibitor ARS-853 demonstrated selective targeting of KRAS G12C-GDP, suppressing nucleotide exchange and downstream signaling [6]. Subsequent optimization addressed pharmacokinetic limitations, leading to:
Within this landscape, KRAS G12C inhibitor 21 emerged from patent literature (WO2021219090A1) as a novel covalent binder leveraging similar structural principles [2] [9]. Its development signifies ongoing efforts to expand the chemical diversity and efficacy of this drug class.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: